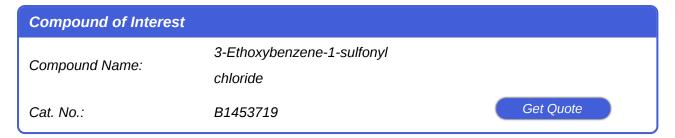


Commercial Sourcing and Technical Profile of 3-Ethoxybenzene-1-sulfonyl chloride

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

3-Ethoxybenzene-1-sulfonyl chloride is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable ethoxybenzene moiety, allows for its incorporation into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the commercial availability of **3-Ethoxybenzene-1-sulfonyl chloride**, its key physicochemical properties, a representative synthesis protocol, and expected analytical data to aid researchers in its effective procurement and utilization.

Commercial Suppliers

A number of chemical suppliers offer **3-Ethoxybenzene-1-sulfonyl chloride** (CAS No. 69129-60-8). The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the vendors directly for the most current information and to request certificates of analysis.

Table 1: Commercial Suppliers of 3-Ethoxybenzene-1-sulfonyl chloride



Supplier	Product Code/CAS No.	Purity/Specification	Available Quantities
BLD Pharm	69129-60-8	Not specified	Inquire
ChemicalBook	TRC, E677578	Not specified	10mg
Sigma-Aldrich (Enamine)	ENA444723014	Not specified	Inquire
AK Scientific, Inc.	0371DQ	Not specified	Inquire

Note: This information is based on publicly available data and is subject to change. Please verify with the supplier.

For researchers interested in related structures, several substituted analogues of **3-ethoxybenzene-1-sulfonyl chloride** are also commercially available. These can be useful for structure-activity relationship (SAR) studies.

Table 2: Commercial Suppliers of Selected 3-Ethoxybenzene-1-sulfonyl chloride Analogues

Compound Name	CAS No.	Supplier
4-chloro-3-ethoxybenzene-1- sulfonyl chloride	1202571-18-3	ChemShuttle[1]
4-Cyano-3-ethoxybenzene-1- sulfonyl chloride	1187051-48-4	BLD Pharm[2]
3-Ethoxy-4-fluorobenzene-1- sulfonyl chloride	1268334-98-0	BLD Pharm[3]
3-(2,2-Dimethyl- propionylamino)-4-ethoxy- benzene sulfonyl chloride	Not Available	Santa Cruz Biotechnology[4][5]
3-carbamoyl-4-ethoxybenzene- 1-sulfonyl chloride	Not Available	Allmpus[6]



Physicochemical Properties

A summary of the key computed and experimental data for **3-Ethoxybenzene-1-sulfonyl chloride** is provided below.

Table 3: Physicochemical Properties of 3-Ethoxybenzene-1-sulfonyl chloride

Property	Value	Source
CAS Number	69129-60-8	BLD Pharm[7]
Molecular Formula	C8H9ClO3S	PubChemLite[8]
Molecular Weight	220.67 g/mol	BLD Pharm[7]
InChIKey	KRAMAYNJUAGJIC- UHFFFAOYSA-N	PubChemLite[8]
SMILES	CCOC1=CC(=CC=C1)S(=O) (=O)Cl	PubChemLite[8]
Predicted XlogP	2.0	PubChemLite[8]
Monoisotopic Mass	219.9961 Da	PubChemLite[8]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Ethoxybenzene-1-sulfonyl chloride** is not readily available in the searched literature, a representative procedure can be adapted from general methods for the synthesis of arylsulfonyl chlorides. The chlorosulfonation of ethoxybenzene is a plausible and direct route.

Representative Synthesis of **3-Ethoxybenzene-1-sulfonyl chloride** via Chlorosulfonation

Disclaimer: This is a representative protocol and should be adapted and optimized by a qualified chemist. All necessary safety precautions must be taken.

Materials:

Ethoxybenzene

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- · Chlorosulfonic acid
- Dichloromethane (or other suitable inert solvent)
- Ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet is charged with ethoxybenzene and a suitable inert solvent like dichloromethane.
- The flask is cooled in an ice bath to 0-5 °C.
- Chlorosulfonic acid (typically 2-3 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which should be scrubbed.
- After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
- The reaction mixture is then carefully poured onto crushed ice with stirring.
- The organic layer is separated, and the aqueous layer is extracted with the solvent.
- The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **3-Ethoxybenzene-1-sulfonyl chloride**.



• Further purification can be achieved by vacuum distillation or column chromatography.

Expected Analytical Data

Specific spectroscopic data for **3-Ethoxybenzene-1-sulfonyl chloride** is not available in the searched results. However, based on the analysis of analogous compounds, the following spectral characteristics can be anticipated.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic protons will appear as a complex multiplet in the downfield region. The deshielding effect of the sulfonyl chloride group will influence the chemical shifts of the aromatic protons.
- 13C NMR: The spectrum will show characteristic signals for the ethoxy group carbons and the aromatic carbons. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride group.[9]

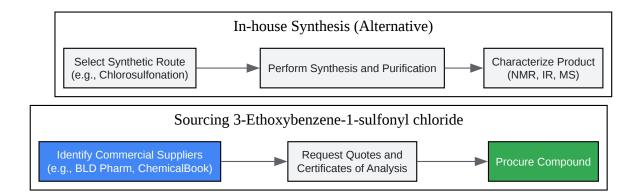
- S=O asymmetric stretching: ~1370-1390 cm-1
- S=O symmetric stretching: ~1170-1190 cm-1
- C-O-C stretching: ~1200-1250 cm-1 (asymmetric) and ~1000-1050 cm-1 (symmetric)
- C-H aromatic stretching: ~3000-3100 cm-1
- C-H aliphatic stretching: ~2850-3000 cm-1

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a chlorine atom.[9] Fragmentation patterns would likely involve the loss of the chlorine atom and the sulfonyl group.



Signaling Pathways and Experimental Workflows

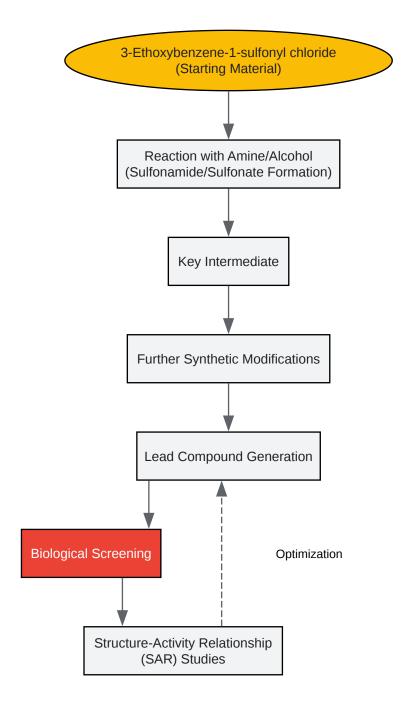
The following diagrams illustrate the logical flow of sourcing and utilizing **3-Ethoxybenzene-1-sulfonyl chloride** in a research setting.



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Caption: Workflow for acquiring **3-Ethoxybenzene-1-sulfonyl chloride**.





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Caption: Role in a typical drug development pathway.

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